molecular formula C19H17NO5 B2372096 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 858754-07-1

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No. B2372096
M. Wt: 339.347
InChI Key: UJPRBVDFASEIBB-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a derivative of chromenone, which is a class of organic compounds characterized by a pyran ring fused to a ketone. The methoxyphenyl and dimethylcarbamate groups are likely to influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the chromenone core, as well as the attached methoxyphenyl and dimethylcarbamate groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s conformation and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenone derivatives are known to participate in a variety of chemical reactions, including nucleophilic additions and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and dimethylcarbamate groups could impact properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of chromen-2-one derivatives and their structural analysis form a significant part of scientific research applications. For instance, the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions involves reactions of 3-methoxycarbonyl-2-methyl- or 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones with N-methylhydrazine. These reactions highlight the versatility of chromen-2-one derivatives in forming complex structures with potential applications in catalysis and materials science (Budzisz, Małecka, & Nawrot, 2004).

Biological Activities

Chromen-2-one derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, microwave-assisted synthesis of coumarin-pyrazole hybrids has shown significant antibacterial and anti-inflammatory activities. These findings suggest the potential of chromen-2-one derivatives in the development of new therapeutic agents (Chavan & Hosamani, 2018).

Materials Science Applications

The structural versatility of chromen-2-one derivatives extends to applications in materials science, such as the development of photochromic materials. Chromene chromium carbene complexes have been utilized in the syntheses of naphthopyran and naphthopyrandione units, which are key components in photochromic materials. This research underscores the potential of chromen-2-one derivatives in the design of advanced materials with tunable optical properties (Rawat, Prutyanov, & Wulff, 2006).

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-20(2)19(22)25-14-8-9-15-17(10-14)24-11-16(18(15)21)12-4-6-13(23-3)7-5-12/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPRBVDFASEIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

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